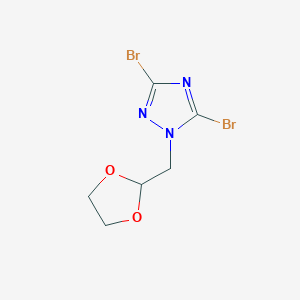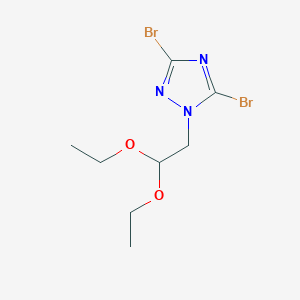
3,5-Dibromo-1-octyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1-octyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C10H17Br2N3 . It is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three nitrogen atoms and two carbon atoms, with two bromine atoms attached to the carbon atoms .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 339.07 . The compound’s density is 2.620 .Applications De Recherche Scientifique
Novel Triazole Derivatives and Their Potential Uses
The triazoles, including derivatives like 3,5-Dibromo-1-octyl-1H-1,2,4-triazole, have been identified as compounds of great importance for the preparation of new drugs due to their diverse biological activities and structural variations. These compounds are the focus of numerous studies aiming to develop new methods of synthesis and biological evaluation for potential uses in medicine and other fields. The interest in triazoles has surged due to their broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. Recent patents and literature review have highlighted the advances in therapeutically active triazole derivatives, emphasizing the need for new, more efficient preparations that consider green chemistry, energy saving, and sustainability. The challenge remains to find new prototypes for emerging diseases and against bacteria that continue to increase resistance (Ferreira et al., 2013).
Broad Spectrum of Biological Activities of Triazole Derivatives
Research has identified a vast array of potentially biologically active derivatives among 1,2,4-triazoles, demonstrating antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The synthesis and structural variation of these compounds allow for chemical modeling, presenting new opportunities for scientific research. A comprehensive analysis of literature and patents has revealed about 700 sources highlighting the work of scientific teams worldwide on the antibacterial activity of new 1,2,4-triazole derivatives, suggesting a promising direction for future organic synthesis and applications in various fields (Ohloblina, 2022).
Synthetic Routes and Applications in Material Science
The synthesis of 1,2,3-triazoles and their derivatives has been explored for applications beyond pharmaceuticals, including bioconjugation, material science, and as corrosion inhibitors for metal surfaces. Techniques such as the Huisgen 1,3-dipolar azide-alkyne cycloaddition and copper-catalyzed azide-alkyne cycloadditions (CuAAC) have been utilized to create 1,2,3-triazole compounds with significant potential in creating new materials and enhancing the performance of existing ones. These compounds have shown promise in improving the properties of metal surfaces against corrosion, demonstrating their versatility and potential for application in a wide range of industries (Kaushik et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dibromo-1-octyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br2N3/c1-2-3-4-5-6-7-8-15-10(12)13-9(11)14-15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEGSMLNKAGIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=NC(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344508.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344514.png)

![3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344531.png)
![3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B6344540.png)



![4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)

![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)

![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)
